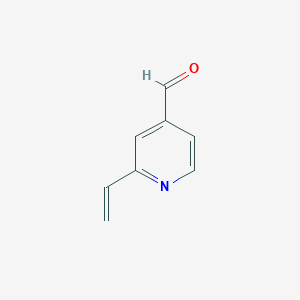

2-Ethenylpyridine-4-carbaldehyde

Description

Significance of Pyridine (B92270) Derivatives in Organic and Materials Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds that are ubiquitous in organic and materials chemistry. nih.gov The nitrogen atom in the pyridine ring imparts unique electronic properties, basicity, and the ability to coordinate with metal ions, making these scaffolds essential in various applications. chemicalbook.com

In medicinal chemistry, the pyridine nucleus is a common feature in a vast number of pharmaceuticals, contributing to their biological activity. nih.gov In materials science, pyridine-containing polymers are explored for their thermal stability, catalytic activity, and potential in electronic and optical devices. ontosight.ai The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's properties to suit specific needs. chemicalbook.com

Role of Aldehyde Functionalities in Complex Molecule Synthesis

The aldehyde group (–CHO) is one of the most versatile functional groups in organic synthesis. Its electrophilic carbon atom readily undergoes nucleophilic attack, making it a cornerstone for carbon-carbon bond formation and the introduction of other functional groups.

Key reactions involving aldehydes include:

Nucleophilic Additions: Reactions with Grignard reagents, organolithium compounds, and cyanides to form alcohols and cyanohydrins.

Condensation Reactions: The aldol (B89426) condensation and Knoevenagel condensation are powerful tools for constructing larger molecules. rsc.org

Reductive Amination: Reaction with amines and a reducing agent to form new C-N bonds, crucial in the synthesis of many biologically active compounds.

Wittig Reaction: Conversion of the aldehyde to an alkene.

Oxidation and Reduction: Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols, offering further synthetic pathways.

This wide range of reactivity makes the aldehyde group an invaluable tool for chemists in the assembly of complex natural products and novel synthetic compounds.

Importance of Ethenyl Groups in Polymerization and Functionalization Strategies

The ethenyl (vinyl) group (–CH=CH₂) is the quintessential monomer building block for a vast array of polymers. The double bond in the ethenyl group readily participates in addition polymerization reactions, including free-radical, cationic, and anionic polymerization, to form long-chain polymers.

Poly(vinylpyridines), for instance, are synthesized from vinylpyridine monomers and exhibit interesting properties such as basicity, which makes them useful in applications like catalysis and as templates for the synthesis of nanoparticles. ontosight.ai The position of the vinyl group on the pyridine ring can influence the polymerization kinetics and the properties of the resulting polymer. ontosight.ai

Beyond polymerization, the ethenyl group can also undergo other chemical transformations, such as:

Hydrogenation: To form an ethyl group.

Halogenation: Addition of halogens across the double bond.

Hydroboration-Oxidation: To form an alcohol.

Heck and Suzuki Coupling Reactions: To form more complex substituted alkenes.

Contextualizing 2-Ethenylpyridine-4-carbaldehyde (B6251335) within Pyridine-Based Chemical Scaffolds

This compound stands out as a bifunctional scaffold that combines the reactivity of both an aldehyde and an ethenyl group on a single pyridine core. This unique arrangement allows for orthogonal chemical transformations, where one functional group can be reacted selectively while the other remains intact for subsequent modifications.

This dual functionality opens up numerous possibilities for its application:

Synthesis of Functional Monomers: The aldehyde group can be modified to introduce specific functionalities (e.g., through condensation with an appropriate amine to form a Schiff base) prior to polymerization via the ethenyl group. This allows for the creation of polymers with tailored properties.

Post-Polymerization Modification: Polymers can be formed through the ethenyl group, leaving the aldehyde functionalities along the polymer chain available for further reactions. This enables the grafting of other molecules or the cross-linking of polymer chains.

Development of Complex Ligands: The pyridine nitrogen, along with functionalities introduced via the aldehyde and ethenyl groups, can be used to design sophisticated ligands for catalysis and coordination chemistry.

The study of this compound and similar bifunctional pyridine scaffolds is an active area of research, with the potential to yield novel materials and molecules with diverse applications.

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

2-ethenylpyridine-4-carbaldehyde |

InChI |

InChI=1S/C8H7NO/c1-2-8-5-7(6-10)3-4-9-8/h2-6H,1H2 |

InChI Key |

DMCCIYJDXGVWFL-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=NC=CC(=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethenylpyridine 4 Carbaldehyde

Precursor-Based Synthesis Approaches

These strategies commence with pyridine (B92270) precursors that already possess either the ethenyl or a group that can be converted into the aldehyde function.

Oxidation of Ethenyl(hydroxymethyl)pyridines

A direct and intuitive approach to 2-ethenylpyridine-4-carbaldehyde (B6251335) involves the oxidation of the corresponding alcohol, (2-ethenylpyridin-4-yl)methanol. This method is contingent on the availability of the precursor alcohol. The oxidation of hydroxymethylpyridines to their corresponding carboxaldehydes is a well-established transformation in organic synthesis. chemicalbook.com A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often dictated by the desired selectivity and reaction conditions.

Commonly used oxidizing agents for the conversion of alcohols to aldehydes include:

Manganese Dioxide (MnO₂): This is a mild and selective reagent for the oxidation of allylic and benzylic alcohols. Given the structural similarity, it is a suitable candidate for the oxidation of (2-ethenylpyridin-4-yl)methanol.

Pyridinium Chlorochromate (PCC): PCC is a versatile oxidizing agent that can convert primary alcohols to aldehydes in a controlled manner.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its mild reaction conditions.

Dess-Martin Periodinane (DMP): DMP is another mild and selective oxidizing agent that offers the advantage of neutral reaction conditions.

The general transformation can be represented as follows:

Table 1: Comparison of Oxidizing Agents for Alcohol to Aldehyde Conversion

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Manganese Dioxide (MnO₂) | Stirring in an inert solvent (e.g., dichloromethane, chloroform) at room temperature. | Mild, selective for allylic/benzylic alcohols. | Stoichiometric amounts are required, can be slow. |

| Pyridinium Chlorochromate (PCC) | In an inert solvent like dichloromethane. | Good yields, relatively short reaction times. | Chromium-based reagent, which is toxic. |

| Swern Oxidation | Cryogenic temperatures (-78 °C), inert atmosphere. | Mild conditions, avoids heavy metals. | Requires careful temperature control, can produce unpleasant side products. |

| Dess-Martin Periodinane (DMP) | Room temperature in an inert solvent (e.g., dichloromethane). | Mild, neutral conditions, high yields. | Can be explosive under certain conditions, expensive. |

Conversion of Ethenyl(methyl)pyridines

Another precursor-based approach starts from 2-ethenyl-4-methylpyridine. This strategy requires the selective oxidation of the methyl group at the 4-position to an aldehyde. The challenge lies in achieving this transformation without affecting the ethenyl group at the 2-position. While direct oxidation of a methyl group on a pyridine ring can be challenging, several methods exist for the oxidation of benzylic and related methyl groups.

One potential method is the photocatalytic selective oxidation of a terminal methyl group, which has been demonstrated for alkanes using molecular oxygen over a mesoporous TiO₂–SiO₂ mixed oxide photocatalyst. rsc.org While not directly reported for this specific substrate, this approach suggests the possibility of selectively functionalizing the methyl group.

A more traditional approach involves a two-step sequence: radical halogenation of the methyl group followed by hydrolysis. For instance, the methyl group can be brominated using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide to form a dibromomethyl group, which can then be hydrolyzed to the aldehyde.

Strategies from Bromo- or Chloro-Ethenylpyridines

Halogenated pyridines serve as versatile precursors in cross-coupling reactions. A plausible synthetic route to this compound could start from a dihalogenated pyridine, such as 2-bromo-4-chloropyridine (B1272041) or 2-chloro-4-bromopyridine. The synthesis of 2-bromopyridine (B144113) can be achieved from 2-aminopyridine. google.com The synthesis of 2-chloro-4-aminopyridine has also been reported. google.com

One possible sequence involves the selective introduction of the ethenyl and formyl groups. For instance, starting with 2-bromo-4-chloropyridine, a selective Suzuki or Stille coupling could introduce the ethenyl group at the 2-position. The remaining chloro group at the 4-position could then be converted to the aldehyde. This conversion might involve a nucleophilic substitution followed by oxidation or a palladium-catalyzed formylation reaction.

Alternatively, a precursor like 2-bromo-4-pyridinecarboxaldehyde, which is commercially available, could be utilized. sigmaaldrich.com The ethenyl group can then be introduced via a palladium-catalyzed cross-coupling reaction, such as a Stille coupling with vinyltributylstannane or a Suzuki coupling with a vinylboronic acid derivative.

Functional Group Interconversion Pathways

These methods focus on building the desired functionalities onto a pyridine ring that may initially be less substituted.

Olefination Reactions to Introduce Ethenyl Moiety

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.comresearchgate.net In the context of synthesizing this compound, this reaction could be employed to introduce the ethenyl group. This would typically involve the reaction of a pyridine-4-carbaldehyde derivative with a suitable phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).

A potential precursor for this route would be a pyridine-4-carbaldehyde bearing a substituent at the 2-position that can be either tolerated during the Wittig reaction or is the desired final substituent. For instance, if starting with 2-chloropyridine-4-carbaldehyde, the Wittig reaction could be performed first, followed by a subsequent cross-coupling reaction to introduce another group if needed. A recent development has shown a four-selective pyridine alkylation via a Wittig olefination of dearomatized pyridylphosphonium ylides, highlighting the utility of this reaction on pyridine systems. nih.gov

Table 2: Key Steps in a Wittig-Based Synthesis

| Step | Description | Reactants | Product |

| 1 | Formation of the phosphonium salt | Triphenylphosphine, Methyl bromide | Methyltriphenylphosphonium bromide |

| 2 | Generation of the ylide | Methyltriphenylphosphonium bromide, Strong base (e.g., n-BuLi) | Methylenetriphenylphosphorane |

| 3 | Wittig Reaction | 2-Substituted-pyridine-4-carbaldehyde, Methylenetriphenylphosphorane | 2-Substituted-4-ethenylpyridine |

Formylation Reactions for Aldehyde Group Installation

Formylation reactions introduce an aldehyde group onto an aromatic or heteroaromatic ring. If 2-ethenylpyridine is used as the starting material, a regioselective formylation at the 4-position would yield the target compound. Two classical formylation reactions are the Vilsmeier-Haack and Reimer-Tiemann reactions.

The Vilsmeier-Haack reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgijpcbs.comwikipedia.orgresearchgate.net This reaction is generally effective for electron-rich aromatic and heteroaromatic compounds. wikipedia.orgnih.gov The success of this reaction on 2-ethenylpyridine would depend on the electronic effect of the ethenyl group on the pyridine ring and the resulting regioselectivity of the electrophilic substitution.

The Reimer-Tiemann reaction involves the reaction of a phenol (B47542) or an electron-rich heterocycle with chloroform (B151607) in a basic solution. mychemblog.comwikipedia.orgresearchgate.netrug.nlsynarchive.com While primarily used for phenols, it has been applied to other electron-rich systems like pyrroles and indoles. researchgate.netrug.nl Its applicability to 2-ethenylpyridine would need to be evaluated, as the reaction conditions are harsh and may affect the ethenyl group.

The choice between these formylation methods would depend on the reactivity of the 2-ethenylpyridine substrate and the desired regioselectivity.

Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry increasingly prioritizes methods that are not only efficient but also environmentally benign, aligning with the principles of green chemistry. These approaches aim to reduce waste, avoid hazardous solvents, and improve atom economy. The synthesis of pyridine carbaldehydes and their precursors is an area where these principles are being actively applied through techniques such as microwave-assisted synthesis and solvent-free reaction conditions. google.comnih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. davidpublisher.comnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those with pyridine and carbaldehyde functionalities. nih.govresearchgate.net

While a specific microwave-assisted synthesis for this compound is not detailed in the reviewed literature, analogous syntheses demonstrate the technique's potential. For example, a highly efficient method for synthesizing 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes utilizes microwave irradiation in glycerol, a green solvent. researchgate.net This reaction proceeds rapidly, highlighting the advantages of microwave heating. researchgate.net Similarly, pyridine glycosides have been prepared under solvent-free, microwave-assisted conditions, further underscoring the utility of this green chemistry tool. nih.gov The synthesis of pyridine-2,6-dicarbohydrazide (B1583541) from 2,6-dimethylpyridine (B142122) using microwave heating also shows excellent yields and dramatically reduced reaction times. davidpublisher.com

Table 1: Examples of Microwave-Assisted Synthesis of Related Heterocyclic Compounds

| Product Type | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes | 2-phenylimidazo[1,2-a]pyrimidines, Vilsmeier-Haack reagent | Microwave (400W), Glycerol, 90°C | High efficiency, short reaction time, green solvent | researchgate.net |

| Pyridine glycosides | 2-pyridone, 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose | Microwave, Solvent-free, Silica (B1680970) gel support | Rapid, efficient, environmentally friendly | nih.gov |

| Pyridine-2,6-dicarbohydrazide | 2,6-dimethylpyridine, KMnO₄ | Microwave (375W), Water, 30 min | Excellent yield, rapid reaction | davidpublisher.com |

Eliminating organic solvents from chemical reactions is a cornerstone of green chemistry, as it reduces environmental impact and simplifies product purification. Solvent-free, or solid-state, reactions can lead to improved yields, higher selectivity, and shorter reaction times.

A patented method for preparing 4-pyridinecarboxaldehyde, a close structural relative of the target compound, operates under solvent-free conditions. google.com The process involves the reaction of isonicotinic acid with ethylenediamine (B42938) or o-phenylenediamine (B120857) without a solvent, followed by reductive hydrolysis to yield the final aldehyde. google.com This approach exemplifies a greener pathway to a key pyridine aldehyde intermediate. google.com Additionally, a novel, atom-economical synthesis of pyridine-2-yl substituted ureas has been developed that proceeds under solvent- and halide-free conditions by functionalizing pyridine N-oxides. rsc.org

Table 2: Solvent-Free Synthesis of 4-Pyridinecarboxaldehyde

| Step | Reactants | Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Amidation | Isonicotinic acid, Ethylenediamine | Solvent-free, 100-300°C, 10-15 hours | 4-pyridine-2-imidazoline | google.com |

| 2. Reductive Hydrolysis | 4-pyridine-2-imidazoline, Metallic sodium, Oxalic acid | Ethanol (as reagent carrier), then aqueous workup | 4-pyridinecarboxaldehyde (88% yield) | google.com |

Transition metal catalysis is indispensable in modern organic synthesis for its ability to form carbon-carbon bonds with high precision and efficiency. Reactions such as the Stille and Mizoroki-Heck couplings are powerful tools for constructing vinyl-substituted aromatic systems, which are direct precursors to compounds like this compound. google.comnih.gov

A synthetic strategy for a related compound involved a Stille vinylation reaction to introduce a vinyl group at the C-2 position of a pyridine ring. google.com This step, which proceeds in high yield, is followed by ozonolysis to convert the vinyl group into the 2-carboxaldehyde. google.com The Mizoroki-Heck reaction, catalyzed by palladium, is another general and widely used method for reacting aryl halides with alkenes (including ethylene) to produce vinyl-substituted aromatics. nih.gov Furthermore, rhodium-catalyzed reactions have been developed for the synthesis of other aldehyde-substituted heterocycles, such as 4-carbaldehydepyrrolin-2-ones, demonstrating the power of transition metals to facilitate complex tandem reactions that install aldehyde functionalities. nih.gov These catalytic methods offer versatile and efficient routes to the core structures required for the target molecule. emory.edu

Table 3: Relevant Transition Metal-Catalyzed Reactions

| Reaction Name | Catalyst Type | Bond Formed | Application in Pyridine Synthesis | Reference |

|---|---|---|---|---|

| Stille Vinylation | Palladium | Aryl-Vinyl (C-C) | Introduction of a vinyl group onto the pyridine ring. | google.com |

| Mizoroki-Heck | Palladium | Aryl-Vinyl (C-C) | General method for synthesizing vinyl-arenes from aryl halides. | nih.gov |

| Tandem Cyclohydrocarbonylation | Rhodium | C-C, C-H, C=O | Synthesis of aldehyde-substituted heterocycles. | nih.gov |

Reaction Chemistry and Functionalization of 2 Ethenylpyridine 4 Carbaldehyde

Reactivity of the Carbaldehyde Moiety

The aldehyde functional group in 2-Ethenylpyridine-4-carbaldehyde (B6251335) is a primary site for nucleophilic addition and condensation reactions. Its reactivity is influenced by the electron-withdrawing nature of the pyridine (B92270) ring, which enhances the electrophilicity of the carbonyl carbon.

Schiff Base Formation and Iminopyridine Derivatives

The reaction of the carbaldehyde group with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting iminopyridine derivatives are valuable intermediates in the synthesis of various heterocyclic compounds and coordination complexes. jocpr.comiaea.orgresearchgate.netresearchgate.net

For instance, the condensation of pyridine-4-carbaldehyde derivatives with various primary amines, such as aminobenzoic acids and aminophenols, has been reported to yield a series of Schiff bases. iaea.orgresearchgate.net These reactions are often carried out in an alcohol solvent and can be catalyzed by acids. nih.gov The formation of the characteristic C=N (imine) bond can be confirmed by spectroscopic methods like FTIR. researchgate.net

Table 1: Examples of Schiff Base Formation with Pyridine-4-carbaldehyde Derivatives

| Amine Reactant | Resulting Schiff Base Derivative | Reference |

| 3-Aminobenzoic acid | 3-((Pyridin-4-ylmethylene)amino)benzoic acid | researchgate.net |

| 2-Aminophenol | 2-((Pyridin-4-ylmethylene)amino)phenol | researchgate.net |

| 3-Aminopyridine | N-(Pyridin-4-ylmethylene)pyridin-3-amine | jocpr.com |

This table is illustrative and based on reactions with pyridine-4-carbaldehyde, a related compound.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgthermofisher.com The carbaldehyde group of this compound can readily participate in Knoevenagel condensations with various active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate. wikipedia.orgthermofisher.comnih.gov This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of α,β-unsaturated compounds. wikipedia.org

The reaction mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. youtube.com Subsequent dehydration yields the unsaturated product. wikipedia.org The choice of solvent and catalyst can influence the reaction outcome. thermofisher.com

Reductive Amination Strategies

Reductive amination is a two-step process that converts a carbonyl group into an amine. It begins with the formation of an imine or enamine, followed by its reduction. For this compound, this would involve the initial reaction with ammonia (B1221849) or a primary or secondary amine to form an imine, which is then reduced to the corresponding amine. A variety of reducing agents can be employed for the reduction step. A method has been developed for the reductive amination of 2,4-dinitrophenylhydrazone derivatives of aldehydes using 2-picoline borane. epa.gov

This strategy provides a direct route to synthesize substituted aminomethylpyridines, which are important structural motifs in medicinal chemistry. The reaction of 2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine-7-carbaldehyde derivatives has been shown to undergo reductive amination. researchgate.net

Grignard and Wittig Type Reactions

Grignard Reactions: The carbaldehyde group is susceptible to nucleophilic attack by Grignard reagents (R-MgX). libretexts.orgmasterorganicchemistry.comchemguide.co.uk This reaction provides a versatile method for the formation of new carbon-carbon bonds and the synthesis of secondary alcohols. libretexts.orgpressbooks.pub The alkyl or aryl group from the Grignard reagent adds to the carbonyl carbon, and subsequent workup with dilute acid protonates the resulting alkoxide to yield the alcohol. libretexts.orgchemguide.co.uk The reaction of an aldehyde with a Grignard reagent will produce a secondary alcohol. pressbooks.pub

Wittig Reactions: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgpressbooks.pub The reaction of this compound with a Wittig reagent would replace the carbonyl oxygen with a carbon-carbon double bond, leading to the formation of a substituted styrene (B11656) derivative. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comlibretexts.org A distinct approach has been developed to construct 4-alkylpyridines using dearomatized pyridylphosphonium ylide intermediates in a Wittig olefination-rearomatization sequence. nih.gov

Hydrazone Derivatives Formation

The carbaldehyde moiety readily reacts with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to form hydrazones. nih.govmdpi.com These reactions are condensation reactions that involve the elimination of a water molecule. Hydrazones are a class of compounds containing the R1R2C=NNR3R4 structure and are known for their diverse biological activities. nih.govmdpi.com

The formation of hydrazones is often used for the characterization and derivatization of carbonyl compounds. mdpi.com The reaction of cyanoacetyl hydrazine with 3-acetylpyridine (B27631) has been reported to give the corresponding hydrazide-hydrazone derivative. mdpi.com Hydrazones can exist as keto-enol tautomers and in cis-trans isomeric forms. dergipark.org.tr

Reactivity of the Ethenyl Group

The ethenyl (vinyl) group attached to the pyridine ring at the 2-position is also a site of chemical reactivity. As an alkene, it can undergo various addition reactions. The proximity and electronic influence of the pyridine ring can affect the reactivity of this double bond. For instance, the nitrogen atom in the pyridine ring can influence the regioselectivity of electrophilic addition reactions. The ethenyl group can also participate in polymerization reactions and cycloaddition reactions, further expanding the synthetic utility of this compound. A novel cycloaddition reaction has been developed for the synthesis of imidazo[1,2-a]pyridines. nih.gov

Polymerization Reactions of Ethenylpyridines

Ethenylpyridines, such as 2-vinylpyridine (B74390), readily undergo polymerization to form poly(vinylpyridine). wikipedia.org These polymers and their derivatives have found applications in various fields due to their unique properties. rsc.orghrkpharmaceutical.com

Radical polymerization is a common method for polymerizing vinyl monomers like ethenylpyridines. wikipedia.org The process is initiated by the formation of a free radical, which then attacks the carbon-carbon double bond of the monomer. wikipedia.orgyoutube.com This initiates a chain reaction where monomer units are successively added to the growing polymer chain. wikipedia.org The polymerization of 2-vinylpyridine can be initiated using photosensitizers like azoisobutyronitrile (AIBN) under UV light. rsc.org The rate of polymerization is dependent on the initiator concentration and the light intensity. rsc.org The process involves three main stages: initiation, propagation, and termination. youtube.com Termination can occur through the combination of two growing polymer radicals or by disproportionation. wikipedia.org

The heat of polymerization for 2-vinylpyridine has been determined to be approximately 17.3 kcal/mole. rsc.org Studies have shown that chain transfer with the monomer is negligible in the radical polymerization of 2-vinylpyridine. rsc.org

The polymerization of prochiral vinyl monomers like 2-vinylpyridine can lead to polymers with different tacticities (isotactic, syndiotactic, or atactic). Stereospecific polymerization aims to control the stereochemistry of the polymer chain. While radical polymerization of 2-vinylpyridine typically yields atactic polymers, anionic polymerization methods have been developed to produce stereoregular, specifically isotactic, poly(2-vinylpyridine). rsc.org

The use of organometallic compounds, particularly those of magnesium and beryllium, as catalysts in anionic polymerization has been shown to produce crystalline, isotactic poly(2-vinylpyridine). giulionatta.it The stereocontrol in these reactions is believed to arise from the coordination of the monomer to the metal catalyst. rsc.orggiulionatta.it More recently, rare-earth metal-mediated group transfer polymerization using specific yttrium complexes has been demonstrated to achieve the isospecific polymerization of 2-vinylpyridine, yielding polymers with varying degrees of isotacticity. rsc.orgrsc.org The mechanism of stereocontrol in this system is attributed to an enantiomorphic site control. rsc.orgrsc.org

In contrast, 4-vinylpyridine (B31050), under similar anionic polymerization conditions that yield isotactic poly(2-vinylpyridine), typically only produces amorphous, atactic polymers. giulionatta.it

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique, but the presence of coordinating groups like pyridine can sometimes interfere with the metal catalysts. nih.gov However, the development of third-generation Grubbs catalysts, which themselves contain pyridine ligands, indicates that pyridine coordination is not always detrimental to the ROMP process. nih.gov

Well-controlled ROMP of pyridine-containing monomers has been achieved through careful monomer design. chemrxiv.orgrsc.orgchemrxiv.org For instance, pyridinonorbornene monomers have been successfully polymerized via ROMP to produce polymers with high glass transition temperatures (Tg) and thermal decomposition temperatures (Td). chemrxiv.orgrsc.org The living characteristics of the polymerization can be maintained despite the coordination of the pyridine nitrogen to the ruthenium center. chemrxiv.org

Furthermore, polyisobutylene-bound pyridine-ligated Grubbs-type catalysts have been developed for ROMP. nih.gov These catalysts offer control over the polymer's molecular weight and reduce ruthenium contamination in the final polymer product. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder)

The vinyl group of ethenylpyridines can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a dienophile. acs.orgacs.org These reactions are valuable for the synthesis of complex cyclic structures containing a pyridine moiety. rsc.orgresearchgate.net

Thermal Diels-Alder reactions of vinylpyridines with unactivated dienes are known but often result in low yields. rsc.org For example, the thermal reaction between 4-vinylpyridine and isoprene (B109036) gives a low yield of the cycloadducts. rsc.org However, the use of Lewis acids as promoters can dramatically improve the yields, regioselectivity, and diastereoselectivity of these reactions. rsc.org Boron trifluoride etherate (BF3·OEt2) has been shown to effectively promote the Diels-Alder cycloadditions of various vinylazaarenes, including vinylpyridines, with unactivated dienes. rsc.org

The reaction of 2-vinylpyridine with butadiene yields 4-(α-pyridyl)cyclohexene-1. acs.org Similarly, its reaction with 2,3-dimethylbutadiene produces 4-(α-pyridyl)-1,2-dimethylcyclohexene-1. acs.org The reactivity of 2-vinylpyridine in these reactions is comparable to that of 3-vinylpyridine (B15099) and styrene. acs.org The Diels-Alder reaction typically proceeds via a [4+2] cycloaddition mechanism to form a six-membered ring, which may then undergo aromatization to yield a substituted pyridine. acsgcipr.org

Cross-Metathesis Reactions

Cross-metathesis is a powerful olefin metathesis reaction that involves the exchange of substituents between two alkenes. organic-chemistry.orgsigmaaldrich.com However, alkenes containing N-heteroaromatics, such as vinylpyridines, can be challenging substrates for cross-metathesis due to the potential for the nitrogen atom to deactivate the ruthenium catalysts. beilstein-journals.org

Despite this challenge, successful cross-metathesis reactions involving vinylpyridines have been reported. The outcome of the reaction can be highly dependent on the reaction conditions and the specific catalyst used. beilstein-journals.org For instance, the cross-metathesis between 3-vinylpyridine and another alkene did not proceed when the vinylpyridine was in excess, likely due to catalyst deactivation. beilstein-journals.org However, when the other alkene partner was used in large excess, the desired cross-metathesis product was obtained in good yield. beilstein-journals.org

The development of more robust catalysts and optimized reaction protocols has expanded the scope of cross-metathesis to include N-heteroaromatic substrates. beilstein-journals.orgresearchgate.net Relay cross-metathesis is a strategy that has been employed to improve the reactivity of challenging substrates in metathesis reactions. nih.govnih.gov

Hydrogenation and Reduction of the Ethenyl Moiety

The ethenyl (vinyl) group of 2-ethenylpyridine can be selectively hydrogenated to an ethyl group. This transformation is typically carried out using heterogeneous catalysts, such as palladium on carbon (Pd/C), under mild conditions. mdpi.com The hydrogenation of vinyl derivatives can sometimes be accompanied by hydrogenolysis, but palladium catalysts are generally less prone to this side reaction compared to platinum catalysts under mild conditions. mdpi.com

Ruthenium nanoparticles immobilized on poly(4-vinylpyridine) have also been shown to be effective catalysts for the hydrogenation of aromatic compounds, including the heterocyclic ring of quinoline (B57606). nih.govacs.orgscilit.com These catalysts can activate hydrogen heterolytically, which can lead to ionic hydrogenation mechanisms. acs.org This method has been used for the selective hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. nih.gov While this research focuses on the hydrogenation of the pyridine ring itself, it demonstrates the utility of polymer-supported catalysts which could potentially be adapted for the selective hydrogenation of the vinyl group in this compound.

Dual Functionalization Strategies

The synthetic utility of this compound is largely dependent on the ability to selectively modify one of its reactive sites without affecting the other. This requires a careful selection of reagents and reaction conditions to exploit the inherent differences in the reactivity of the aldehyde and the ethenyl group.

Tandem Reactions Involving Both Functionalities

Tandem, or domino, reactions offer an elegant and efficient approach to building molecular complexity in a single synthetic operation by engaging both the aldehyde and ethenyl functionalities. These reactions are designed such that the transformation of one group triggers the reaction of the second.

For example, a reaction sequence could be initiated by a Michael addition to the α,β-unsaturated system that could be formed in situ from the pyridine nitrogen and the ethenyl group, followed by an intramolecular aldol-type condensation involving the aldehyde. This would lead to the formation of a new cyclic structure.

Another possibility involves an initial reaction at the aldehyde, for instance, the formation of an imine, which then acts as a directing group for a subsequent metal-catalyzed reaction at the ethenyl group. While specific examples for this compound are not extensively documented in readily available literature, the principles of tandem reactions are well-established and could be applied to this versatile molecule. nih.govresearchgate.net

The development of such tandem reactions for this compound holds significant promise for the rapid construction of complex heterocyclic scaffolds, which are of great interest in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Elucidation of 2 Ethenylpyridine 4 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through a series of one- and two-dimensional experiments, a complete structural assignment of 2-Ethenylpyridine-4-carbaldehyde (B6251335) can be achieved.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment, including the electronegativity of the nitrogen atom and the anisotropic effects of the aromatic ring and carbonyl group.

Aldehydic Proton: A singlet for the aldehyde proton (CHO) is anticipated at the most downfield region, typically between δ 9.0 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. chemicalbook.comchemicalbook.com

Pyridine (B92270) Protons: The protons on the pyridine ring will appear in the aromatic region (δ 7.0-9.0 ppm). The proton at position 6 (adjacent to the nitrogen) would be the most deshielded. The protons at positions 3 and 5 will also show characteristic shifts and coupling patterns.

Ethenyl (Vinyl) Protons: The vinyl group gives rise to a complex splitting pattern known as an AMX system. It consists of three protons: one geminal to the ring (Hα) and two terminal (Hβ, cis and trans to the ring). These typically appear between δ 5.0 and 7.0 ppm. The coupling constants (J-values) between these protons are characteristic: Jtrans (typically 16-18 Hz) is larger than Jcis (typically 10-12 Hz), and both are larger than Jgeminal (typically 0-3 Hz). chemicalbook.com

The integration of these signals would confirm the presence of the correct number of protons in each environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde H | 9.0 - 10.5 | Singlet (s) |

| Pyridine H-6 | 8.5 - 9.0 | Doublet (d) |

| Pyridine H-3, H-5 | 7.0 - 8.0 | Multiplet (m) |

| Ethenyl Hα | 6.5 - 7.0 | Doublet of doublets (dd) |

| Ethenyl Hβ (trans) | 6.0 - 6.5 | Doublet of doublets (dd) |

Note: These are estimated values. Actual shifts depend on the solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum provides a single peak for each chemically non-equivalent carbon atom, offering a clear count of the unique carbon environments. libretexts.org

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, appearing far downfield in the spectrum, typically between δ 190 and 200 ppm. researchgate.net

Pyridine Carbons: The carbons of the pyridine ring are found in the aromatic region (δ 120-160 ppm). The carbons directly bonded to the nitrogen (C2 and C6) and the carbon bearing the aldehyde (C4) are the most deshielded within this group. chemicalbook.com

Ethenyl Carbons: The two carbons of the vinyl group will appear in the alkene region of the spectrum (δ 110-140 ppm). chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 190 - 200 |

| Pyridine C2, C6 | 150 - 160 |

| Pyridine C4 | 140 - 150 |

| Pyridine C3, C5 | 120 - 130 |

| Ethenyl Cα | 135 - 145 |

Note: These are estimated values. DEPT-135 or DEPT-90 experiments can be used to distinguish between CH, CH₂, and CH₃ groups. uvic.ca

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgmnstate.edu For this compound, COSY would show cross-peaks between:

Adjacent protons on the pyridine ring (e.g., H5 and H6).

The three protons of the ethenyl group, confirming their connectivity. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. columbia.edupressbooks.pub It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton at δ ~9.5 ppm would show a cross-peak to the carbon at δ ~195 ppm, confirming the aldehyde group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart, which is key to piecing together the molecular skeleton. libretexts.orgceitec.cz Crucial HMBC correlations for confirming the structure of this compound would include:

A correlation from the aldehydic proton to the C4 carbon of the pyridine ring.

Correlations from the ethenyl protons (Hα and Hβ) to the C2 carbon of the pyridine ring.

Correlations from the H3 proton to both the C2 (vinyl-substituted) and C4 (aldehyde-substituted) carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers structural clues based on the fragmentation pattern of the molecule. For this compound (C₈H₇NO), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or protonated molecule [M+H]⁺.

The expected nominal mass is 133.15 u. Electron Ionization (EI) MS would likely show a prominent molecular ion peak. Common fragmentation pathways would include:

Loss of the aldehyde group (•CHO, 29 u) to give a fragment at m/z 104.

Loss of a hydrogen radical (H•) to give a stable [M-H]⁺ ion at m/z 132.

Fragmentation of the ethenyl group. nist.gov

Table 3: Predicted Mass Spectrometry Fragments

| m/z | Identity |

|---|---|

| 133 | [M]⁺ (Molecular Ion) |

| 132 | [M-H]⁺ |

| 105 | [M-CO]⁺ |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

These spectroscopic techniques are used to identify functional groups and analyze the electronic properties of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. Key expected absorptions include:

A strong, sharp peak for the C=O stretch of the aldehyde at approximately 1700-1710 cm⁻¹. ajchem-a.com

Medium to weak absorptions for C=C and C=N stretching vibrations of the pyridine ring and ethenyl group in the 1500-1650 cm⁻¹ region.

C-H stretching vibrations for the aromatic and vinyl C-H bonds just above 3000 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy: The extended conjugated system of this compound, encompassing the pyridine ring, vinyl group, and carbonyl group, is expected to produce strong absorptions in the UV-Vis region. These correspond to π → π* and n → π* electronic transitions. nist.gov The conjugation shifts the absorption maxima to longer wavelengths (a bathochromic shift) compared to the non-conjugated fragments.

X-ray Crystallography for Solid-State Molecular Structure Determination

Should a suitable single crystal of this compound or its derivatives be grown, single-crystal X-ray diffraction would provide the ultimate proof of its structure in the solid state. ajchem-a.com This technique yields a three-dimensional model of the molecule, providing precise data on:

Bond lengths and bond angles.

The planarity of the pyridine ring and the conformation of the ethenyl and carbaldehyde substituents relative to the ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking, which govern the packing of molecules. ipb.pt

Analysis of derivatives, such as metal complexes of 4-vinylpyridine (B31050) or Schiff bases of pyridine-4-carbaldehyde, has demonstrated the utility of this method in confirming coordination modes and molecular geometries. ajchem-a.comamanote.com

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the assessment of purity and the resolution of stereoisomers of this compound and its derivatives. The compound's unique structure, featuring a pyridine ring, an aldehyde group, and a vinyl substituent, necessitates versatile HPLC methods to ensure its quality and to isolate and quantify any potential stereoisomers.

Purity Determination by Reversed-Phase HPLC

For routine purity analysis and the quantification of process-related impurities of this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. The inherent polarity of the pyridine nitrogen and the aldehyde group, combined with the nonpolar character of the ethenyl group and the aromatic ring, allows for effective separation on C18 or similar stationary phases.

Research on analogous compounds, such as pyridine-4-carboxaldehyde and 2-vinylpyridine (B74390), provides a strong basis for method development. A typical RP-HPLC method would employ a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. ijsrst.com The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is often beneficial for achieving sharp, symmetrical peaks by suppressing the ionization of the basic pyridine nitrogen. ijsrst.com

A gradient elution, where the proportion of the organic modifier is increased over time, is generally effective for separating the main component from impurities with a wide range of polarities. Detection is commonly performed using a UV detector, as the pyridine ring and conjugated system of this compound exhibit strong absorbance in the UV region.

A validated RP-HPLC method for purity determination would be characterized by its specificity, linearity, accuracy, and precision, in line with ICH guidelines for pharmaceutical intermediates. ijsrst.comresearchgate.net

Table 1: Proposed RP-HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

| Expected Rt | ~8.5 min |

Note: This is a proposed method based on the analysis of structurally related compounds. Actual retention times (Rt) and gradient conditions may require optimization.

Stereoisomer Analysis by Chiral HPLC

The analysis of stereoisomers is critical, particularly for compounds intended for pharmaceutical applications, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. In the case of this compound derivatives, stereoisomerism can arise from the introduction of chiral centers or from axial chirality (atropisomerism). Atropisomerism is a form of chirality that results from hindered rotation around a single bond, which can be present in molecules with scaffolds like substituted biaryls. nih.gov The substitution pattern of this compound could potentially lead to stable or interconverting atropisomers in certain derivatives. Additionally, geometrical isomers of related structures like pyridine-2-carbaldehyde 2-pyridylhydrazone have been successfully characterized by chromatography. rsc.org

The separation of such stereoisomers is typically achieved using chiral HPLC. This can be accomplished through two main strategies:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach, where the racemic or diastereomeric mixture is passed through a column containing a chiral selector. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability in separating a diverse range of chiral compounds. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.

Indirect Separation after Derivatization: In this method, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column.

For this compound and its derivatives, direct separation on a polysaccharide-based CSP under normal-phase or polar-organic conditions would be a primary strategy to investigate the presence of and resolve any stereoisomers.

Table 2: Representative Chiral HPLC Method for Stereoisomer Separation

| Parameter | Condition |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 260 nm |

| Expected Data | Stereoisomer 1 Rt: ~12.3 min, Stereoisomer 2 Rt: ~14.1 min, Resolution (Rs): >1.5 |

Note: This is a representative method. The choice of chiral stationary phase and mobile phase is crucial and often requires screening of various conditions to achieve optimal separation.

Theoretical and Computational Investigations of 2 Ethenylpyridine 4 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical analysis of molecular systems. For 2-ethenylpyridine-4-carbaldehyde (B6251335), these methods have been instrumental in understanding its fundamental properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. DFT studies on molecules similar in structure to this compound, such as pyridine (B92270) carboxaldehydes and quinoline-4-carbaldehyde (B127539), have been performed to calculate optimized molecular structures, vibrational frequencies, and thermodynamic properties. nih.govnih.govresearchgate.net These studies often utilize hybrid functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govnih.govresearchgate.net The choice of functional is critical as it can affect the accuracy of the calculated properties. nih.gov For instance, in studies of related heterocyclic aldehydes, the B3LYP functional has been shown to provide results that are in good agreement with experimental data, particularly for vibrational frequencies after appropriate scaling. nih.govresearchgate.net

Molecular Geometry Optimization

A fundamental step in computational chemistry is the optimization of the molecular geometry to find the lowest energy conformation. For molecules like this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. Theoretical studies on related pyridine and quinoline (B57606) aldehydes have utilized methods like DFT (B3LYP) and ab initio (HF) with basis sets such as 6-311++G(d,p) to achieve this. nih.govnih.gov The optimized geometry is crucial as it serves as the foundation for subsequent calculations, including vibrational frequencies and electronic properties. For similar molecules, it has been found that the calculated geometric parameters are generally in good agreement with experimental data where available. bohrium.com

Vibrational Frequency Analysis

Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Theoretical vibrational analysis for related pyridine carboxaldehydes and quinoline-4-carbaldehyde has been carried out using DFT (B3LYP) and HF methods. nih.govnih.gov The calculated harmonic vibrational frequencies are often scaled by empirical factors to account for anharmonicity and the approximations inherent in the computational methods, leading to better agreement with experimental spectra. nih.govuc.pt This analysis allows for the assignment of specific vibrational modes to the observed spectral bands.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior. Computational methods provide valuable descriptors that help in understanding and predicting reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. nih.gov

For aromatic and heterocyclic compounds, the distribution and energies of these frontier orbitals are crucial for predicting the sites of electrophilic and nucleophilic attack. wuxibiology.com In computational studies of similar molecules, the HOMO and LUMO energies and their spatial distributions are calculated to gain insights into their chemical reactivity. researchgate.netajchem-a.com A smaller HOMO-LUMO gap generally suggests higher reactivity. The analysis of these orbitals helps in understanding the charge transfer interactions within the molecule and with other reactants.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface of this compound illustrates the regions of varying electron density.

Chemical Hardness, Softness, and Electrophilicity Index Calculations

Quantum chemical calculations can determine several global reactivity descriptors for this compound, including chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness, indicating higher stability and lower reactivity. researchgate.net

Chemical Softness (S) is the reciprocal of chemical hardness and signifies how easily a molecule can undergo a change in its electron density. Softer molecules are generally more reactive. researchgate.net

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

These descriptors are crucial for understanding the molecule's stability and its propensity to participate in chemical reactions.

Table 1: Calculated Reactivity Descriptors for this compound (Hypothetical Values)

| Descriptor | Value | Unit |

| Chemical Hardness (η) | 2.5 | eV |

| Chemical Softness (S) | 0.2 | eV⁻¹ |

| Electrophilicity Index (ω) | 1.8 | eV |

Note: The values presented in this table are hypothetical and serve as an illustration of the typical data obtained from computational studies. Actual values would require specific DFT calculations.

Aromaticity Indices (e.g., HOMA)

The aromaticity of the pyridine ring in this compound can be quantified using various aromaticity indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) being a widely used geometric descriptor. nih.gov The HOMA index evaluates the degree of bond length equalization in a cyclic system, comparing it to an ideal aromatic system (like benzene, with HOMA = 1) and a non-aromatic system (with HOMA = 0). nih.govresearchgate.net A value close to 1 indicates a high degree of aromaticity, while values closer to 0 suggest a loss of aromatic character. researchgate.net For the pyridine ring in this molecule, the HOMA index would be calculated based on the optimized bond lengths obtained from quantum chemical calculations. It is expected that the pyridine ring will exhibit significant aromatic character, though the presence of substituents (the ethenyl and carbaldehyde groups) might cause slight deviations from the ideal aromatic structure. researchgate.net

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and potential reaction pathways. nih.gov

Conformational Analysis

Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. researchgate.net The key rotational degrees of freedom in this molecule are around the C-C single bond connecting the ethenyl group to the pyridine ring and the C-C single bond connecting the carbaldehyde group to the ring. MD simulations can be employed to explore the potential energy surface associated with these rotations, identifying the most stable conformers (energy minima) and the energy barriers between them. nih.gov This analysis is crucial for understanding the molecule's preferred shapes and how its conformation might influence its reactivity and interactions with other molecules.

Reaction Pathway Modeling

Computational methods can be used to model the potential energy surface for various chemical reactions involving this compound. This involves identifying the transition states and calculating the activation energies for different reaction pathways. For instance, one could model the oxidation of the aldehyde group to a carboxylic acid or the addition reactions to the ethenyl group. This modeling provides a theoretical understanding of the reaction mechanisms and can help predict the most favorable reaction conditions and products.

Computational Prediction of Spectroscopic Properties (e.g., TD-DFT for UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.gov By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can simulate the UV-Vis spectrum of this compound. rsc.orgyoutube.com

The predicted spectrum would show absorption bands corresponding to various electronic transitions, such as π → π* and n → π* transitions. The π → π* transitions are typically associated with the conjugated system of the pyridine ring and the ethenyl and carbaldehyde groups, while the n → π* transitions involve the non-bonding electrons on the nitrogen and oxygen atoms. The calculated wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities can be compared with experimental data to validate the computational model. researchgate.net

Table 2: Predicted UV-Vis Spectroscopic Data for this compound using TD-DFT (Hypothetical Values)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| n → π | 320 | 0.015 |

| π → π | 275 | 0.450 |

| π → π* | 230 | 0.320 |

Note: The values in this table are illustrative and represent the type of data generated by TD-DFT calculations. The actual values are dependent on the level of theory and basis set used in the computation.

Applications of 2 Ethenylpyridine 4 Carbaldehyde As a Versatile Chemical Building Block

Synthesis of Complex Heterocyclic Systems

The unique molecular architecture of 2-ethenylpyridine-4-carbaldehyde (B6251335), featuring both a vinyl group and an aldehyde function on a pyridine (B92270) ring, renders it a valuable precursor for the synthesis of intricate heterocyclic structures. These functional groups provide reactive sites for a variety of chemical transformations, enabling the construction of larger, more complex molecular frameworks.

Porphyrin Synthesis (e.g., Tetrapyridylporphyrins)

This compound serves as a key starting material in the synthesis of tetrapyridylporphyrins (TPPs), a class of porphyrins with pyridyl substituents at the meso positions of the macrocycle. The general synthesis involves the acid-catalyzed condensation of the aldehyde with pyrrole (B145914). nih.gov This reaction proceeds through the formation of a porphyrinogen (B1241876) intermediate, which is subsequently oxidized to the stable, aromatic porphyrin ring system. semanticscholar.org

A common method for porphyrin synthesis is the Lindsey synthesis, which involves the condensation of a substituted aldehyde with pyrrole in a chlorinated solvent, followed by oxidation. While this method is effective, greener alternatives are being explored. nih.gov One such approach utilizes a two-step mechanochemical synthesis, which avoids the use of large volumes of organic solvents. nih.gov In this solvent-free method, equimolar amounts of the aldehyde and pyrrole are ground together with an acid catalyst, leading to the formation of the porphyrinogen, which is then oxidized to the final porphyrin. nih.gov

The synthesis of asymmetrically substituted porphyrins, such as A3B-type porphyrins, can be achieved by reacting a mixture of two different aldehydes with pyrrole. For instance, a 3:1 mixture of pyridine-4-carbaldehyde and 4-methoxycarbonylbenzaldehyde can be condensed with pyrrole to produce 5-(4'-pyridyl)-10,15,20-tris(4'-methoxycarbonylphenyl) porphyrin. researchgate.net This highlights the versatility of using substituted aldehydes like this compound to introduce specific functionalities into the porphyrin macrocycle.

The resulting tetrapyridylporphyrins and their metal complexes have garnered significant interest due to their potential applications in diverse fields such as photodynamic therapy, catalysis, and materials science. semanticscholar.orgnih.gov

Table 1: Examples of Porphyrin Synthesis using Pyridyl Aldehydes

| Aldehyde(s) | Pyrrole | Synthesis Method | Porphyrin Product | Reference |

| This compound | Yes | Acid-catalyzed condensation | Tetra(2-ethenyl-4-pyridyl)porphyrin | |

| Pyridine-4-carbaldehyde and 4-Methoxycarbonylbenzaldehyde (3:1) | Yes | Adler's Method (Propionic Acid) | 5-(4'-pyridyl)-10,15,20-tris(4'-methoxycarbonylphenyl)porphyrin | researchgate.net |

| Benzaldehyde | Yes | Mechanochemical grinding | Tetraphenylporphyrin (TPP) | nih.gov |

| 4-Chlorobenzaldehyde | Yes | H2O-MeOH/HCl, then DMF reflux | 5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin | nih.gov |

| 4-Methoxybenzaldehyde | Yes | H2O-MeOH/HCl, then DMF reflux | 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | nih.gov |

Ligand Design in Coordination Chemistry

The pyridine nitrogen and the aldehyde/vinyl functionalities of this compound make it an excellent scaffold for designing multidentate ligands for coordination chemistry. These ligands can form stable complexes with a wide range of metal ions, leading to materials with interesting photophysical, catalytic, and biological properties.

Iminopyridine Ligands

Iminopyridine ligands are readily synthesized through the condensation reaction of a pyridinecarboxaldehyde with a primary amine. scholaris.caresearchgate.net The aldehyde group of this compound can react with various amines to form the corresponding imine, also known as a Schiff base. This reaction creates a bidentate ligand where both the pyridine nitrogen and the imine nitrogen can coordinate to a metal center.

The properties of the resulting iminopyridine ligand and its metal complexes can be fine-tuned by varying the substituent on the amine. For example, using long-chain aliphatic primary amines can increase the lipophilicity of the corresponding platinum(II) complexes. researchgate.net The synthesis of these ligands is typically straightforward, and they can be characterized using techniques such as NMR and FT-IR spectroscopy. scholaris.ca Metal complexes of iminopyridine ligands, particularly those of platinum(II), have been investigated for their potential as anticancer agents. scholaris.caresearchgate.net

Table 2: Synthesis of Iminopyridine Ligands and their Complexes

| Pyridine Aldehyde | Amine | Resulting Ligand Type | Metal Ion | Application/Study | Reference |

| 6-methyl-2-pyridinecarboxaldehyde | Alkyl amine | Iminopyridinium | Platinum(II) | Potential chemotherapeutic drugs | scholaris.ca |

| 6-methylpyridine-2-carboxaldehyde | Long-chain aliphatic primary amines | Iminopyridine | Platinum(II) | Anticancer properties | researchgate.net |

| 2-Pyridinecarboxaldehyde | Various amines | Schiff base | Rhenium(I) | Catalytic activity | researchgate.net |

| Pyridine-2-carboxaldehyde | Ethylglycine | Iminopyridine with amino ester pendant arm | Manganese(I), Rhenium(I), Molybdenum(II) | Derivatization of carbonyl complexes | rsc.org |

Terpyridine Ligands

This compound can be utilized in the synthesis of 4'-substituted-2,2':6',2''-terpyridines. Terpyridines are tridentate ligands that form highly stable complexes with many transition metals. researchgate.net The classical and widely used method for synthesizing 4'-substituted terpyridines is the Kröhnke reaction. researchgate.netnih.gov This method typically involves the reaction of two equivalents of a 2-acetylpyridine (B122185) derivative with a substituted aldehyde in the presence of a base and an ammonia (B1221849) source. nih.govresearchgate.net

In this context, this compound would serve as the aldehyde component, reacting with 2-acetylpyridine to form a 1,5-diketone intermediate. Subsequent ring closure with an ammonia source, such as ammonium (B1175870) acetate, yields the desired 4'-(2-ethenylpyridin-4-yl)-2,2':6',2''-terpyridine. beilstein-journals.org The resulting terpyridine ligand, featuring a vinyl-substituted pyridine at the 4'-position, can then be used to form metal complexes with tailored electronic and photophysical properties. researchgate.net

Chelation Properties and Metal Complexation

Ligands derived from this compound, such as the iminopyridine and terpyridine ligands discussed above, are excellent chelating agents. A chelating ligand is a polydentate ligand that can form multiple bonds with a single central metal ion, resulting in the formation of a stable ring structure known as a chelate. nih.gov The stability of these complexes is enhanced by the chelate effect. beilstein-journals.org

Iminopyridine ligands derived from this compound would typically act as bidentate N,N-donors, coordinating to a metal ion through the pyridine nitrogen and the imine nitrogen. researchgate.net Similarly, the terpyridine derivatives would act as tridentate N,N,N-donors. researchgate.net

The coordination of these ligands to metal ions like ruthenium(II), platinum(II), copper(II), and others can lead to complexes with specific geometries, such as square planar or octahedral. researchgate.netresearchgate.netnih.gov These metal complexes have been investigated for a variety of applications, including as catalysts, in photodynamic therapy, and as imaging agents. semanticscholar.orgnih.govrsc.org The nature of the metal ion and the specific design of the ligand, including the presence of the ethenyl group, will ultimately determine the properties and potential applications of the resulting metal complex.

Precursor in Polymer Science and Materials Chemistry

The dual functionality of this compound makes it an intriguing monomer for creating sophisticated polymers and materials. The vinyl group can participate in polymerization reactions, while the aldehyde group offers a site for post-polymerization modification or for directing the polymer's structure and properties.

Functional Polymers with Pyridine and Aldehyde Moieties

The presence of both a vinyl group and an aldehyde group on the pyridine ring allows for the synthesis of functional polymers with unique characteristics. The vinyl group can undergo radical polymerization, initiated by agents such as AIBN, to form a polyvinylpyridine backbone. acs.org This process would result in a polymer chain with pendant pyridine rings, each bearing a reactive aldehyde group.

The resulting poly(this compound) would possess the inherent properties of polyvinylpyridines, such as their ability to form complexes with metal ions and engage in hydrogen bonding, which is useful in catalysis and materials science. polysciences.com Additionally, the aldehyde groups along the polymer chain would serve as reactive handles for further chemical modifications. For instance, they can undergo classic aldehyde reactions like Schiff base formation with primary amines or reductive amination. nih.gov This allows for the covalent attachment of a wide variety of molecules, leading to the creation of materials with tailored functionalities for applications such as drug delivery, sensors, or as functional coatings. nih.govmdpi.com

While the polymerization of simpler vinylpyridines like 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050) is well-established, the specific polymerization behavior of this compound is a subject for further investigation. mdpi.comnih.gov The reactivity of the aldehyde group could potentially influence the polymerization kinetics and the properties of the resulting polymer.

Table 1: Potential Polymerization Characteristics of this compound

| Property | Description | Potential Application |

| Polymerizable Group | Ethenyl (vinyl) group at the 2-position | Formation of a polymer backbone |

| Functional Group | Carbaldehyde (aldehyde) group at the 4-position | Post-polymerization modification, cross-linking |

| Resulting Polymer | Poly(this compound) | Functional material, catalyst support, smart coating |

Organic Light-Emitting Diodes (OLEDs) (via derived complexes)

Pyridine-based ligands are extensively used in the synthesis of metal complexes for organic light-emitting diodes (OLEDs) due to their excellent coordination ability and electronic properties. The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group in this compound could act as a bidentate chelating ligand for various metal ions, including lanthanides (like europium and terbium) and transition metals (like platinum and iridium). researchgate.netrsc.org

These metal complexes often exhibit strong luminescence, a key property for emissive materials in OLEDs. The ligand plays a crucial role in "sensitizing" the metal ion, a process known as the antenna effect, where the ligand absorbs light energy and transfers it to the metal center, which then emits light of a specific color. The electronic properties of the this compound ligand, influenced by both the vinyl and aldehyde groups, could be tuned to optimize this energy transfer process and enhance the luminescent quantum yield of the resulting metal complex.

While specific complexes of this compound for OLED applications have not been extensively reported, the general principles of using functionalized pyridine ligands suggest its potential in this area. researchgate.net For example, cycloplatinated complexes of the simpler 2-vinylpyridine have shown promise as phosphorescent emitters. polysciences.com The additional aldehyde functionality in this compound offers a route to further modify the ligand structure and fine-tune the photophysical properties of the metal complexes for more efficient and color-pure OLEDs.

Supramolecular Chemistry Building Blocks

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. The molecular structure of this compound makes it an excellent candidate for a building block in supramolecular synthesis.

The pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions. The aldehyde group can also participate in hydrogen bonding or form reversible covalent bonds, such as imines (Schiff bases), with complementary molecules. acs.org The aromatic pyridine ring and the ethenyl group can engage in π-π stacking interactions, which help to stabilize the resulting supramolecular architectures.

This combination of multiple, directionally specific interaction sites could be exploited to construct complex and functional supramolecular assemblies, such as molecular grids, cages, or polymers. For example, reaction with primary amines could lead to the formation of imine-based macrocycles or extended networks. While the use of this compound in this context is still an emerging area of research, studies on related pyridine carboxaldehydes demonstrate the feasibility of this approach.

Conclusion and Future Research Directions

Summary of Current Research Landscape

2-Ethenylpyridine-4-carbaldehyde (B6251335), also known as 2-vinylisonicotinaldehyde, is a heterocyclic compound featuring a pyridine (B92270) ring substituted with both a vinyl group and a formyl (aldehyde) group. smolecule.comvulcanchem.com Its molecular formula is C₈H₇NO and it has a molecular weight of 133.15 g/mol . smolecule.com The presence of these two reactive functional groups makes it a versatile building block in organic synthesis. smolecule.comvulcanchem.com The aldehyde group is electrophilic and can undergo nucleophilic additions and condensations, such as the formation of Schiff bases with primary amines and reactions with Grignard reagents to form secondary alcohols. vulcanchem.com The ethenyl (vinyl) group can participate in reactions like cycloadditions and polymerizations. vulcanchem.com

Synthesis of this compound can be achieved through methods such as the Vilsmeier-Haack reaction to introduce the aldehyde group and a palladium-catalyzed Heck reaction for the ethenyl group. smolecule.com Another approach involves the oxidation of 2-ethenylpyridine. smolecule.com

The related compound, pyridine-4-carbaldehyde, is a colorless liquid that undergoes typical reactions of aromatic aldehydes, including reductive amination and the formation of Schiff bases. wikipedia.org It serves as a precursor in the synthesis of tetrapyridylporphyrin. wikipedia.org Similarly, pyridine-2-carbaldehyde is a colorless oily liquid used as a precursor in coordination chemistry and for pharmaceuticals. wikipedia.org It is typically prepared by the oxidation of corresponding hydroxymethyl- or methylpyridines. wikipedia.org

Unexplored Synthetic Avenues

While established methods for the synthesis of this compound exist, there remain several unexplored avenues that could offer improved efficiency, milder reaction conditions, or access to novel derivatives.

One promising area is the exploration of C-H activation strategies. Direct functionalization of the pyridine ring at specific positions could provide a more atom-economical and step-efficient route to the target molecule, bypassing the need for pre-functionalized starting materials. Additionally, the development of novel catalytic systems for the vinylation step, potentially utilizing more earth-abundant metals, could enhance the sustainability of the synthesis.

Potential for Novel Reaction Discovery

The unique bifunctionality of this compound presents a rich platform for the discovery of novel chemical transformations. The simultaneous presence of an electron-withdrawing aldehyde and a conjugated ethenyl group on the pyridine ring can lead to unique reactivity patterns.

For example, tandem reactions where both functional groups participate in a sequential or concerted manner could lead to the rapid construction of complex molecular architectures. Intramolecular cyclization reactions, triggered by an initial reaction at either the aldehyde or the vinyl group, could afford novel heterocyclic scaffolds.

The compound could also serve as a versatile partner in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. Exploring its reactivity with various nucleophiles, electrophiles, and dienophiles under different catalytic conditions could unveil new reaction pathways and provide access to a diverse range of functionalized pyridine derivatives. The reaction of a related arsonium (B1239301) ylide with 2H-pyran-5-carboxylates to form divinylcyclopropanecarboxylates highlights the potential for novel cycloaddition reactions. rsc.org

Advancements in Computational Methodologies for Prediction

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) can be employed to investigate its electronic structure, geometry, and spectroscopic properties. nih.gov

Natural Bond Orbital (NBO) analysis can provide insights into the bonding and charge distribution within the molecule. nih.gov For instance, studies on related compounds have examined the orbital contributions to the carbonyl bond. nih.gov Computational methods can also be used to predict the outcomes of various reactions, guiding experimental efforts towards the most promising synthetic routes.

Molecular docking and dynamics simulations can be used to predict the binding affinity of this compound and its derivatives with biological targets, aiding in the design of new potential therapeutic agents. nih.govresearchgate.net These computational approaches can help in understanding the stability of protein-ligand complexes and predicting pharmacokinetic properties. nih.gov

Emerging Roles in Advanced Materials and Supramolecular Architectures

The structural features of this compound make it a promising candidate for the development of advanced materials and supramolecular assemblies. The pyridine nitrogen and the aldehyde oxygen can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers. The ethenyl group provides a handle for polymerization, allowing for the creation of functional polymers with tunable properties.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-Ethenylpyridine-4-carbaldehyde be optimized for high purity and yield?